molecular formula C16H16ClN3S B15108262 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol

5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B15108262
M. Wt: 317.8 g/mol
InChI Key: PMKHVDDTVXGNPY-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a thiol group in the structure adds to its reactivity and potential for forming various derivatives.

Preparation Methods

The synthesis of 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .

Chemical Reactions Analysis

5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The pyrazolo[1,5-a]pyrimidine core can interact with various binding sites, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds to 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and reactivity due to variations in their substituents. For example:

    5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Known for its potential as a kinase inhibitor.

    5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Studied for its anticancer properties

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological and chemical properties.

Properties

Molecular Formula

C16H16ClN3S

Molecular Weight

317.8 g/mol

IUPAC Name

5-tert-butyl-3-(2-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidine-7-thione

InChI

InChI=1S/C16H16ClN3S/c1-16(2,3)13-8-14(21)20-15(19-13)11(9-18-20)10-6-4-5-7-12(10)17/h4-9,18H,1-3H3

InChI Key

PMKHVDDTVXGNPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=S)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl

Origin of Product

United States

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